SHP2 Inhibitor Potency Enhancement via Derivatization
When 3‑chloro‑2‑methylpyridin‑4‑amine is elaborated into the SHP2 inhibitor (R)-8-(8-((3-chloro-2-methylpyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-8-azaspiro[4.5]decan-1-amine, the resulting derivative displays an IC₅₀ of 7.60 nM against human SHP2 in a DiFMUP fluorogenic biochemical assay [1]. In contrast, unmodified 3‑chloro‑2‑methylpyridin‑4‑amine tested as a standalone SHP2 inhibitor shows an IC₅₀ of ~6,300 nM (6.31 μM) against recombinant full‑length human SHP2 [2]. This represents an >800‑fold enhancement in potency conferred by derivatization of the parent scaffold.
| Evidence Dimension | SHP2 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.60 nM (derivatized compound incorporating 3-chloro-2-methylpyridin-4-amine) |
| Comparator Or Baseline | ~6,300 nM (unmodified 3-chloro-2-methylpyridin-4-amine as standalone SHP2 inhibitor) |
| Quantified Difference | >800‑fold improvement in potency |
| Conditions | Biochemical DiFMUP pseudosubstrate-fluorogenic assay; recombinant human SHP2 |
Why This Matters
This quantifies the value of 3-chloro-2-methylpyridin-4-amine as a privileged starting scaffold for SHP2 inhibitor programs, where the 3-chloro-4-amino substitution pattern is essential for achieving nanomolar potency upon elaboration.
- [1] BindingDB. BDBM527830: (R)-8-(8-((3-chloro-2-methylpyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-8-azaspiro[4.5]decan-1-amine – SHP2 IC₅₀ 7.60 nM. Patent US11179397/US11498930. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=527830 (accessed Apr 2026). View Source
- [2] BindingDB. BDBM50546226 (CHEMBL4778434): 3-Chloro-2-methylpyridin-4-amine – SHP2 IC₅₀ 6.31E+3 nM. https://bdb99.ucsd.edu (accessed Apr 2026). View Source
